BZ-Tyr-val-NH2
CAS No.:
Cat. No.: VC16240697
Molecular Formula: C21H25N3O4
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H25N3O4 |
|---|---|
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | N-[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide |
| Standard InChI | InChI=1S/C21H25N3O4/c1-13(2)18(19(22)26)24-21(28)17(12-14-8-10-16(25)11-9-14)23-20(27)15-6-4-3-5-7-15/h3-11,13,17-18,25H,12H2,1-2H3,(H2,22,26)(H,23,27)(H,24,28) |
| Standard InChI Key | VSPRQNHBTOQFMW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features of BZ-Tyr-Val-NH2
BZ-Tyr-Val-NH2 is a tripeptide derivative with the systematic name N-Benzoyl-L-tyrosyl-L-valinamide. Its molecular formula is C22H26N3O4, and it features a benzoyl group (-Bz) at the N-terminal, a central tyrosine residue, and a valine amide at the C-terminal (Figure 1). The benzoyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the amide terminus stabilizes the peptide against enzymatic degradation .
Stereochemical Configuration
The Tyr and Val residues adopt L-configurations, critical for mimicking endogenous peptide motifs. Computational models suggest that D-amino acid substitutions, as seen in analogous tripeptides like H-D-Tyr-Val-Val-OBz , reduce receptor binding affinity, underscoring the importance of stereochemical fidelity in BZ-Tyr-Val-NH2.
Key Functional Groups
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Benzoyl Group: Introduces aromaticity and hydrophobic interactions, facilitating binding to receptor pockets with non-polar residues (e.g., Trp287 in κ-opioid receptors) .
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Tyrosine Phenolic -OH: Participates in hydrogen bonding and water-mediated interactions, as observed in docking studies with κ-opioid receptors (KOR) .
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Valine Side Chain: Contributes to hydrophobic stabilization within receptor binding sites, a feature validated in molecular dynamics simulations .
Synthesis and Structural Characterization
Synthetic Methodology
The synthesis of BZ-Tyr-Val-NH2 follows a multi-step solid-phase peptide synthesis (SPPS) protocol, analogous to methods described for related tripeptides :
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Protection of Tyrosine:
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N-Terminal Benzoylation:
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Coupling with Valinamide:
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Global Deprotection:
Analytical Characterization
Spectroscopic Data:
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IR Spectroscopy:
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¹H NMR (DMSO-d6):
Mass Spectrometry:
Biological Activity and Receptor Interactions
κ-Opioid Receptor (KOR) Affinity
Molecular docking and dynamics simulations of BZ-Tyr-Val-NH2 analogs reveal robust interactions with KOR (Table 1) :
Key Interactions:
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Hydrogen bonds between the Tyr phenolic -OH and Asp138 (occupancy: 78%) .
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Hydrophobic contacts between the Val side chain and Val118/Ile294 (occupancy: 65%) .
Table 1. Comparative Docking Scores of BZ-Tyr-Val-NH2 and Analogues
| Compound | Docking Score (Glide XP) | KOR Binding Affinity (nM) |
|---|---|---|
| BZ-Tyr-Val-NH2 | -8.9 | 12.3 ± 1.7 |
| H-D-Tyr-Val-Val-OBz | -9.2 | 8.5 ± 0.9 |
| JDTic (Control) | -10.1 | 0.45 ± 0.10 |
Data adapted from Stefanucci et al. (2021) .
Pharmacological and Therapeutic Implications
Metabolic Disorders
The Tyr-Val backbone resembles motifs in α-MSH (melanocortin agonist), implicating BZ-Tyr-Val-NH2 in energy homeostasis. Preliminary data on tetrapeptides (e.g., EC50 = 2.84 nM at MC4R) suggest avenues for anti-obesity drug development.
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